molecular formula C11H22N2O3 B2817401 (2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate CAS No. 1272599-19-5

(2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No. B2817401
CAS RN: 1272599-19-5
M. Wt: 230.308
InChI Key: WEDVNHOTDTUUJA-DTWKUNHWSA-N
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Description

“(2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It is offered by various chemical suppliers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.3 . Other physical and chemical properties such as melting point, boiling point, density, etc., are typically determined experimentally .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthetic Utility in Medicinal Chemistry

    The derivatives of 4-fluoropyrrolidine, including compounds similar to "(2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate," are valuable synthons for dipeptidyl peptidase IV inhibitors. These synthons were synthesized through a stereospecific double fluorination process, significantly reducing the steps needed for preparing 4-fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).

  • Intermediates in Natural Product Synthesis

    Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the synthesis of Biotin, was synthesized from L-cystine. This compound plays a crucial role in the metabolic cycle, including the catalytic fixation of carbon dioxide in biosynthesis processes (Qin et al., 2014).

  • Development of Chiral Auxiliaries

    The synthesis and application of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been explored. These compounds are useful for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, demonstrating their utility in dipeptide synthesis and other stereoselective transformations (Studer, Hintermann, & Seebach, 1995).

  • Quantitative Determination of Enantiomeric Purity

    A gas chromatography method was developed for the quantitative determination of enantiomeric purity of a proline derivative, showcasing the ability to measure low levels of undesired enantiomers in chiral building blocks used in organic synthesis (Xiang & Sluggett, 2010).

  • Incorporation into Peptides for 19F NMR

    The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives and their incorporation into peptides highlight their role in enhancing the sensitivity of peptides to 19F NMR. This application is particularly useful for probe and medicinal chemistry applications, where precise structural and conformational information is crucial (Tressler & Zondlo, 2014).

Mechanism of Action

The mechanism of action of a compound usually refers to its biochemical interaction in a biological system. This term is often used in pharmacology for drug molecules. As this compound is a chemical substance, its mechanism of action in a biological context is not clear from the available information .

properties

IUPAC Name

tert-butyl (2S,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDVNHOTDTUUJA-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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